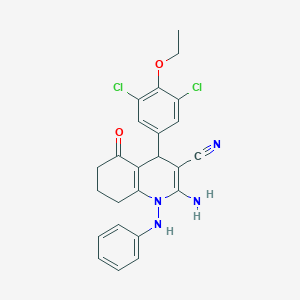![molecular formula C16H16INOS B296770 N-(4-iodo-2-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B296770.png)
N-(4-iodo-2-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-iodo-2-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide, also known as IMSPA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(4-iodo-2-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. Specifically, N-(4-iodo-2-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. N-(4-iodo-2-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide has also been shown to inhibit the activity of certain protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-(4-iodo-2-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide has been shown to have a number of biochemical and physiological effects in various experimental systems. In cell culture studies, N-(4-iodo-2-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide has been shown to inhibit the growth and proliferation of cancer cells, as well as to induce apoptosis (programmed cell death) in these cells. In animal studies, N-(4-iodo-2-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide has been shown to have anti-inflammatory effects, as well as to inhibit the growth of tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-iodo-2-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, N-(4-iodo-2-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide has been shown to have a wide range of biological activities, which makes it a versatile tool for studying various biological processes. However, one limitation of using N-(4-iodo-2-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(4-iodo-2-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide. One area of interest is the development of N-(4-iodo-2-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide-based drugs for the treatment of cancer and inflammation. Another area of interest is the further elucidation of the mechanism of action of N-(4-iodo-2-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide, which could lead to the discovery of new targets for drug development. Additionally, the use of N-(4-iodo-2-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide as a tool for studying various biological processes, such as cell signaling and apoptosis, could lead to new insights into these processes.
Synthesemethoden
N-(4-iodo-2-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide can be synthesized through a series of chemical reactions, starting with the reaction of 4-iodo-2-methylphenol with thionyl chloride to form 4-iodo-2-methylphenyl chloride. This compound is then reacted with 4-methylthiophenol in the presence of sodium hydride to produce N-(4-iodo-2-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide.
Wissenschaftliche Forschungsanwendungen
N-(4-iodo-2-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, N-(4-iodo-2-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and inflammation. In biochemistry and pharmacology, N-(4-iodo-2-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide has been studied for its mechanism of action and its effects on various biological processes.
Eigenschaften
Molekularformel |
C16H16INOS |
|---|---|
Molekulargewicht |
397.3 g/mol |
IUPAC-Name |
N-(4-iodo-2-methylphenyl)-2-(4-methylphenyl)sulfanylacetamide |
InChI |
InChI=1S/C16H16INOS/c1-11-3-6-14(7-4-11)20-10-16(19)18-15-8-5-13(17)9-12(15)2/h3-9H,10H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
DEVUFPPCHGYYCN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=C(C=C(C=C2)I)C |
Kanonische SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=C(C=C(C=C2)I)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-amino-4-[3-chloro-5-methoxy-4-(2-propynyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B296687.png)
![methyl 2-amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-7-hydroxy-4H-chromene-3-carboxylate](/img/structure/B296688.png)
![methyl 2-amino-7-hydroxy-4-[4-[(4-methylphenyl)methoxy]phenyl]-4H-chromene-3-carboxylate](/img/structure/B296689.png)
![methyl 2-amino-4-[3-ethoxy-4-(naphthalen-2-ylmethoxy)phenyl]-7-hydroxy-4H-chromene-3-carboxylate](/img/structure/B296690.png)
![methyl 2-amino-4-[4-(benzyloxy)-2-bromo-5-ethoxyphenyl]-7-hydroxy-4H-chromene-3-carboxylate](/img/structure/B296691.png)
![methyl 2-amino-4-[4-[(2-fluorophenyl)methoxy]phenyl]-7-hydroxy-4H-chromene-3-carboxylate](/img/structure/B296693.png)
![ethyl6-amino-4-{4-[(2-chlorobenzyl)oxy]phenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B296695.png)
![ethyl 6-amino-5-cyano-4-{2-[(3-fluorobenzyl)oxy]phenyl}-2-methyl-4H-pyran-3-carboxylate](/img/structure/B296697.png)
![ethyl 4-[4-(allyloxy)-3-iodo-5-methoxyphenyl]-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B296698.png)
![ethyl 6-amino-4-{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B296699.png)
![4-[4-(Allyloxy)-3-methoxyphenyl]-2-amino-1-anilino-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B296705.png)

![4-(4-Methylphenyl)-6-oxo-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B296707.png)
![2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B296709.png)